molecular formula C7H8S2Zn B12816076 4-Methylbenzene-1,2-dithiol;ZINC

4-Methylbenzene-1,2-dithiol;ZINC

Cat. No.: B12816076
M. Wt: 221.7 g/mol
InChI Key: SVSNSFKOIZDLHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Toluene-3,4-dithiol zinc salt is a chemical compound with the molecular formula C7H6S2Zn. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a zinc ion coordinated with toluene-3,4-dithiol ligands, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Toluene-3,4-dithiol zinc salt can be synthesized through the reaction of toluene-3,4-dithiol with zinc salts. One common method involves the reduction of bis(sulfonyl chloride) derivatives of toluene with tin, followed by the addition of zinc salts to form the desired zinc complex . The reaction typically occurs under mild conditions, with the use of solvents such as chloroform or benzene to facilitate the process.

Industrial Production Methods

Industrial production of toluene-3,4-dithiol zinc salt involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Toluene-3,4-dithiol zinc salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide derivatives.

    Reduction: It can be reduced back to the dithiol form.

    Substitution: The zinc ion can be replaced by other metal ions, forming different metal complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Metal salts like copper sulfate or nickel chloride are used to replace the zinc ion.

Major Products Formed

    Oxidation: Disulfide derivatives.

    Reduction: Toluene-3,4-dithiol.

    Substitution: Various metal complexes depending on the substituting metal ion.

Mechanism of Action

The mechanism of action of toluene-3,4-dithiol zinc salt involves the coordination of the zinc ion with the sulfur atoms of the dithiol ligands. This coordination imparts stability to the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Toluene-3,4-dithiol zinc salt is unique due to the specific positioning of the methyl group and the coordination with the zinc ion. This unique structure imparts distinct chemical properties, making it valuable for specific applications in scientific research and industry.

Properties

Molecular Formula

C7H8S2Zn

Molecular Weight

221.7 g/mol

IUPAC Name

4-methylbenzene-1,2-dithiol;zinc

InChI

InChI=1S/C7H8S2.Zn/c1-5-2-3-6(8)7(9)4-5;/h2-4,8-9H,1H3;

InChI Key

SVSNSFKOIZDLHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S)S.[Zn]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.